molecular formula C22H25NO6 B12781061 N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid CAS No. 81320-46-9

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid

Cat. No.: B12781061
CAS No.: 81320-46-9
M. Wt: 399.4 g/mol
InChI Key: CIPFJLOTTAAKNC-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid is a complex organic compound that features a benzodioxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine typically involves multiple steps, starting with the formation of the benzodioxepin ring. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be explored for its potential therapeutic properties, such as acting on specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepin derivatives and related structures that share the benzodioxepin ring system. Examples include:

Uniqueness

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-amine group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

81320-46-9

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H21NO2.C4H4O4/c1-13(2)19-12-11-16-14-7-3-4-8-15(14)20-17-9-5-6-10-18(17)21-16;5-3(6)1-2-4(7)8/h3-10,13,16,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CIPFJLOTTAAKNC-WLHGVMLRSA-N

Isomeric SMILES

CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.